2-Cyclopropyl-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone
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Description
2-Cyclopropyl-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone, also known as CPET, is a synthetic compound that has been widely used in scientific research. CPET belongs to the class of thiazepane derivatives and has been found to exhibit various biological and pharmacological activities.
Scientific Research Applications
Synthesis of Tryptamines and Enantiomerically Pure Compounds
- Synthesis of Branched Tryptamines : The rearrangement of cyclopropylketone arylhydrazones, generated in situ from arylhydrazine hydrochlorides and ketones, leads to the formation of tryptamine derivatives. This includes the synthesis of branched tryptamines with aryl groups in the α-position to the amino group and the creation of enantiomerically pure tryptamine derivatives, such as (S)-α-phenyltryptamine, with high enantiomeric excess (Salikov et al., 2017).
Novel Routes to Cyclopropanes and Functionalized Derivatives
- Novel Routes to Diversely Functionalized Cyclopropanes : A new chemical transformation for constructing functionalized cyclopropanes using 1,2-dioxines and stabilized phosphorus ylides. This involves a series of mechanistic studies exploring the relationship between various precursors and the resultant cyclopropanes, with emphasis on stereochemistry and reaction scope (Avery, Taylor, & Tiekink, 2000).
Antimycobacterial Evaluation
- Evaluation of Novel Hybrid Heterocycles : A series of new hybrid heterocycles, including those with arylidene thiazolidine-2,4-dione and 1-cyclopropyl-2-(2-fluorophenyl)ethanone, have been synthesized and evaluated for antimycobacterial activity against Mycobacterium tuberculosis. This evaluation demonstrated moderate to good activity, with some compounds showing significant potency (Ponnuchamy et al., 2014).
properties
IUPAC Name |
2-cyclopropyl-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c18-16(12-13-6-7-13)17-9-8-15(21(19,20)11-10-17)14-4-2-1-3-5-14/h1-5,13,15H,6-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVMWBDRDXJIDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone |
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